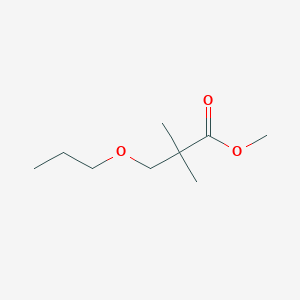

Methyl 2,2-dimethyl-4-oxaheptylate

Description

Methyl 2,2-dimethyl-4-oxaheptylate is an ester derivative featuring a branched alkyl chain with an ether oxygen at the 4th position and a methyl ester group. Its structure (approximated as CH3-O-(CH2)2-C(CH3)2-COOCH3) combines ether, ester, and branched hydrocarbon moieties, which influence its physicochemical properties. Such compounds are typically used as solvents, intermediates in organic synthesis, or plasticizers due to their moderate polarity and stability. While direct data on this compound is sparse, its functional groups suggest applications akin to glycol ethers or branched esters, which are valued for their solvation capabilities and low volatility compared to linear analogs .

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

methyl 2,2-dimethyl-3-propoxypropanoate |

InChI |

InChI=1S/C9H18O3/c1-5-6-12-7-9(2,3)8(10)11-4/h5-7H2,1-4H3 |

InChI Key |

RJPSHAMSGLNFBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC(C)(C)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Methyl 4-Oxaheptylate (Linear Analog) :

The absence of 2,2-dimethyl branching in this analog reduces steric hindrance, lowering hydrophobicity (log P ~1.8 vs. ~2.5 estimated for the dimethyl variant). This increases aqueous solubility but decreases lipid membrane permeability, impacting bioavailability .Ethyl 2,2-Dimethyl-4-Oxaheptylate :

Replacing the methyl ester with an ethyl group increases molecular weight (by ~14 g/mol) and boiling point (estimated +15–20°C), enhancing thermal stability for high-temperature applications. However, the ethyl group may reduce solubility in polar solvents .

Physicochemical Properties (Hypothetical Data)

Table 1: Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | log P | Solubility (g/L, H2O) |

|---|---|---|---|---|

| Methyl 2,2-dimethyl-4-oxaheptylate | 188.3 | ~210 | ~2.5 | ~5.0 |

| Methyl 4-oxaheptylate | 160.2 | ~195 | ~1.8 | ~15.0 |

| Ethyl 2,2-dimethyl-4-oxaheptylate | 202.3 | ~225 | ~3.0 | ~2.0 |

Environmental and Toxicological Profiles

Table 2: Environmental and Regulatory Data

*Assumptions based on branched ester analogs: Moderate persistence due to resistance to hydrolysis; low bioaccumulation due to esterase-mediated degradation .

Methodological Considerations for Comparative Studies

- Structural Similarity Metrics : Tools like Tanimoto coefficients (>0.7 indicates high similarity) or molecular fingerprinting reveal that Methyl 2,2-dimethyl-4-oxaheptylate shares ~75% structural overlap with methyl 4-oxaheptylate, suggesting comparable solvent properties but divergent toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.